molecular formula C17H18N2O3S B344993 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole CAS No. 898640-75-0

2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole

Cat. No.: B344993
CAS No.: 898640-75-0
M. Wt: 330.4g/mol
InChI Key: DFIQQJAKXWQDGD-UHFFFAOYSA-N
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Description

2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with ethyl, methyl, and a sulfonyl group attached to a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as 4-methoxynaphthalene-1-sulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include naphthoquinones or carboxylic acids.

    Reduction: Products may include sulfides or thiols.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its structural features may allow it to interact with specific biological targets, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, and modifications of this compound could lead to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4-methyl-1H-imidazole: Lacks the sulfonyl and methoxynaphthalene groups, making it less complex and potentially less versatile.

    1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole: Similar but without the ethyl group, which may affect its reactivity and binding properties.

    4-methyl-1H-imidazole: A simpler imidazole derivative without the additional substituents, used as a basic building block in organic synthesis.

Uniqueness

2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the methoxynaphthalene moiety and the sulfonyl group enhances its potential for diverse applications, distinguishing it from simpler imidazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-ethyl-1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-17-18-12(2)11-19(17)23(20,21)16-10-9-15(22-3)13-7-5-6-8-14(13)16/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIQQJAKXWQDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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